molecular formula C22H26ClNO4S B11661096 Methyl 6-tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11661096
M. Wt: 436.0 g/mol
InChI Key: DFYWFTXMTIWCNU-UHFFFAOYSA-N
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Description

METHYL 6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of the benzothiophene core with 4-chlorophenol under suitable conditions to form the chlorophenoxy derivative.

    Acetylation and Amidation: The chlorophenoxy derivative is then acetylated and subsequently amidated to introduce the acetamido group.

    Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

METHYL 6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of METHYL 6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
  • 2,4-Dimethyl-6-tert-butylphenol

Uniqueness

METHYL 6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H26ClNO4S

Molecular Weight

436.0 g/mol

IUPAC Name

methyl 6-tert-butyl-2-[[2-(4-chlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H26ClNO4S/c1-22(2,3)13-5-10-16-17(11-13)29-20(19(16)21(26)27-4)24-18(25)12-28-15-8-6-14(23)7-9-15/h6-9,13H,5,10-12H2,1-4H3,(H,24,25)

InChI Key

DFYWFTXMTIWCNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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